(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE
Overview
Description
(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE is a phenylalanine derivative. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is a white to off-white solid with a molecular formula of C9H11Cl2NO2 and a molecular weight of 236.10 g/mol .
Preparation Methods
The synthesis of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, followed by purification steps to obtain the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. It can act on enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(S)-2-AMINO-2-(3-CHLOROPHENYL)ACETIC ACID HYDROCHLORIDE can be compared with other phenylalanine derivatives and organochlorine compounds. Similar compounds include:
- 3-Chlorophenylacetic acid
- 2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific configuration and the presence of both amino and chloro functional groups, which contribute to its distinct reactivity and applications .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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